![molecular formula C12H10IN3O3 B2756846 3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 339018-07-4](/img/structure/B2756846.png)
3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
“2-ACETYLAMINO-5-IODOPYRIDINE” is a chemical compound with the molecular formula C7H7IN2O and a molecular weight of 262.05 .
Physical and Chemical Properties This compound has a melting point of 156-158°C, a boiling point of 405℃, and a density of 1.901. It is soluble in methanol and its form ranges from powder to crystal. The predicted pKa value is 13.08±0.70 .
Scientific Research Applications
Synthesis and Biological Properties
Researchers have explored the synthesis and biological properties of various compounds that share structural similarities or synthetic pathways with the compound . For example, the study by Hagedorn and Brossmer discusses the transformation of N-Acetylneuraminic acid into derivatives with potential biochemical activities, showcasing the interest in modifying oxazole and pyridine derivatives for biological applications (H. Hagedorn & R. Brossmer, 1986).
Anticancer and Anti-inflammatory Agents
The exploration of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents by Rahmouni et al. illustrates the ongoing efforts to develop new therapeutic agents from oxazole and pyridine derivatives. This research highlights the potential for such compounds in the treatment of cancer and inflammation (A. Rahmouni et al., 2016).
Safety and Hazards
The safety symbol for this compound is GHS07 and the signal word is “Warning”. The hazard statements include H302+H312+H332-H315-H319-H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation and may cause respiratory irritation. The precautionary statement is P280, which means protective gloves/protective clothing/eye protection/face protection should be used .
properties
IUPAC Name |
3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10IN3O3/c1-6(17)11-10(7(2)19-16-11)12(18)15-9-4-3-8(13)5-14-9/h3-5H,1-2H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKOPIBYUPRMHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)C)C(=O)NC2=NC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10IN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide |
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